molecular formula C6H6BrNO B2548446 3-Bromo-5-methylpyridin-4-ol CAS No. 70149-41-6

3-Bromo-5-methylpyridin-4-ol

Cat. No.: B2548446
CAS No.: 70149-41-6
M. Wt: 188.024
InChI Key: IWMFOFUFEYSHJW-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridin-4-ol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.024. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pyridine derivatives, including 3-Bromo-5-methylpyridin-4-ol, have been widely studied for their synthesis and chemical properties. For instance, Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, showcasing the potential of these compounds in developing chiral dopants for liquid crystals and their biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017). This highlights the synthetic versatility and application potential of pyridine derivatives in materials science and biology.

Biological Applications

In the realm of medicinal chemistry, derivatives of this compound have shown promise as ligands for bromodomains, which are important targets in drug discovery. Marchand et al. (2016) identified 3-amino-2-methylpyridine derivatives as ligands for the BAZ2B bromodomain, demonstrating the utility of these compounds in the discovery of new therapeutic agents (Marchand et al., 2016).

Materials Science Applications

The application of pyridine derivatives extends into materials science, where their unique properties are leveraged in the development of electrochromic devices. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative, demonstrating its use in multicolor solid electrochromic devices, which exhibited fast switching times and high coloration efficiency (Wang et al., 2011). This illustrates the potential of pyridine derivatives in creating advanced materials for electronic applications.

Catalysis

Pyridine derivatives are also pivotal in catalysis. For example, Lang et al. (2001) explored the amination of aryl halides using copper catalysis, showcasing the efficiency of this method in functionalizing bromopyridine derivatives (Lang et al., 2001). Such catalytic applications highlight the role of pyridine derivatives in facilitating complex chemical transformations.

Safety and Hazards

The safety data sheet for a similar compound, “3-Bromo-4-methylpyridine”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Mechanism of Action

Keep in mind that this information is based on existing knowledge up to a certain point, and ongoing scientific investigations may reveal additional insights.

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Link

Properties

IUPAC Name

3-bromo-5-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-8-3-5(7)6(4)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMFOFUFEYSHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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